3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3S2/c16-13-10-12(3-4-14(13)17)23(20,21)18-7-5-11(6-8-19)15-2-1-9-22-15/h1-4,9-11,18-19H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZAAABXXEONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 5-hydroxy-3-(thiophen-2-yl)pentylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, resulting in the formation of the desired product as a white crystalline solid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents (chlorine and fluorine) on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group on the pentyl chain can be oxidized to form a carbonyl group or reduced to form an alkane.
Condensation Reactions: The sulfonamide group can engage in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Formation of carbonyl compounds from the hydroxyl group.
Reduction Products: Formation of alkanes from the hydroxyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Medicine: Potential therapeutic agent due to its ability to induce apoptosis and inhibit migration and invasion of cancer cells.
Mechanism of Action
The exact mechanism of action of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is not fully understood. it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to a decrease in cell viability and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Thiophene-Linked Benzenesulfonamides ()
Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26) and (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 28) share a benzenesulfonamide core linked to thiophen-2-yl via an enamine bridge. These derivatives demonstrated IC50 values of 9.55–10.25 µM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 µM) . In contrast, the target compound replaces the enamine bridge with a hydroxy-pentyl chain, which may enhance metabolic stability and solubility.
Key Differences :
- Linker : The hydroxy-pentyl chain in the target compound may reduce rigidity compared to the enamine bridge in Compounds 26–28, possibly affecting conformational preferences during target interaction.
Pyridine/Pyrimidine-Substituted Sulfonamides ()
Compounds like (Z)-N-(4-methylpyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide (Compound 10) and (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 8) feature heterocyclic substituents (pyridine, pyrimidine) on the sulfonamide group. These exhibited activity comparable to doxorubicin, with IC50 values in the same range . The target compound’s lack of a heterocyclic substituent may simplify synthesis but could reduce target specificity.
Benzothiophene Acrylonitrile Derivatives ()
Benzothiophene-based analogs such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (Compound 32) demonstrated exceptional potency, with GI50 values <10 nM across 60 cancer cell lines . These compounds overcome P-glycoprotein (P-gp)-mediated drug resistance, a major limitation of existing therapies. While structurally distinct from the target compound, they highlight the importance of sulfur-containing heterocycles in anticancer drug design.
Mechanistic Insights
- Electron-Withdrawing Groups (EWGs) : The chloro and fluoro substituents on the target compound’s benzene ring may enhance interactions with positively charged residues in enzyme active sites, a feature absent in many analogs .
- Solubility vs. Bioavailability : The hydroxyl group in the pentyl chain could improve aqueous solubility, addressing a common limitation of hydrophobic anticancer agents .
- Resistance Mechanisms : Unlike benzothiophene acrylonitriles (Compounds 31–33), the target compound’s efficacy against P-gp-overexpressing cancers remains untested but warrants investigation .
Biological Activity
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a synthetic organic compound that has attracted significant attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique chemical structure, which includes a benzenesulfonamide group and a thiophene ring, positions it as a candidate for various therapeutic applications, including anticancer and antimicrobial properties.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H17ClFNO3S2
- CAS Number : 2034540-64-0
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell growth and proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:
- Enzyme Inhibition : The compound appears to inhibit enzymes linked to cancer cell survival, leading to reduced cell viability.
- Apoptosis Induction : Evidence indicates that it can trigger programmed cell death in various cancer cell lines, potentially making it effective in cancer therapy.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies. Below is a summary of its activities:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits growth in several cancer cell lines, including breast and leukemia cells. |
| Antimicrobial Activity | Exhibits potential against certain bacterial strains, although specific studies are limited. |
| Enzyme Interaction | Potential interaction with enzymes related to cancer progression, though further research is needed for clarity. |
Case Studies and Research Findings
Several studies have highlighted the compound's biological potential:
-
Anticancer Studies :
- A study demonstrated that the compound showed significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937), with IC50 values indicating potent activity at sub-micromolar concentrations .
- Flow cytometry assays revealed that the compound induced apoptosis in MCF-7 (breast cancer) cells in a dose-dependent manner .
-
Mechanistic Insights :
- Further investigations into its mechanism of action revealed that the compound might selectively inhibit certain carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors .
- The specificity of action against these enzymes suggests a targeted therapeutic approach, minimizing damage to normal cells while maximizing anticancer effects.
Comparison with Similar Compounds
When compared to structurally similar compounds, this compound exhibits unique properties due to its specific substituents:
| Compound | Activity | Notes |
|---|---|---|
| 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Antimicrobial | Similar thiophene structure with different biological profiles. |
| Indole Derivatives | Antiviral/Anticancer | Commonly studied for similar anticancer properties but differ in mechanism. |
Q & A
Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide, and what challenges arise during purification?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzenesulfonamide core followed by coupling to the thiophene-pentyl-hydroxy moiety. Key steps include sulfonamide bond formation (e.g., coupling via EDC/HOBt) and protecting group strategies for the hydroxyl group . Purification challenges arise due to the compound’s moderate polarity; flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is often required to isolate high-purity product .
Q. How can structural confirmation be methodically validated for this compound?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity of the thiophene, pentyl chain, and sulfonamide groups.
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
- FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, hydroxyl O-H at ~3300 cm⁻¹) .
Q. What solvents and conditions optimize solubility for in vitro assays?
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) due to the hydroxyl and sulfonamide groups. For biological assays, prepare stock solutions in DMSO (≤10% v/v final concentration) and dilute in aqueous buffers (pH 7.4) with surfactants like Tween-80 to prevent aggregation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Perform molecular docking (using AutoDock Vina or Schrödinger Suite) to assess binding affinity to targets like carbonic anhydrases or GPCRs. Focus on the sulfonamide’s role as a zinc-binding group and the thiophene’s π-π stacking potential. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response re-evaluation : Ensure assays use consistent concentrations (e.g., 1 nM–10 μM range).
- Off-target profiling : Screen against related enzymes (e.g., other sulfonamide-sensitive targets) via kinome-wide panels.
- Metabolic stability analysis : Use liver microsomes to check if discrepancies arise from differential metabolite formation .
Q. How can reaction yields be improved during scale-up synthesis?
- Optimize coupling conditions : Replace EDC/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency.
- Protect hydroxyl groups : Use tert-butyldimethylsilyl (TBS) protection to prevent side reactions during sulfonamide formation.
- Leverage flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiophene alkylation) .
Q. What analytical methods detect degradation products under stressed conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative (H₂O₂) conditions.
- LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) using a C18 column and 0.1% formic acid/acetonitrile gradient .
Data-Driven Research Considerations
Q. How does the thiophene moiety influence pharmacokinetic properties?
- Lipophilicity : Thiophene increases logP, enhancing membrane permeability (measured via PAMPA assay).
- Metabolic stability : The sulfur atom may reduce CYP450-mediated oxidation; confirm via hepatocyte incubation and UPLC-QTOF metabolite ID .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Inflammation models : Use murine carrageenan-induced paw edema to test anti-inflammatory efficacy linked to COX-2 inhibition.
- Xenograft models : Assess anticancer activity in tumors expressing sulfonamide targets (e.g., CAIX in hypoxic environments) .
Q. How can SAR studies guide structural modifications for enhanced activity?
- Modify the pentyl chain : Introduce branching (e.g., 3-methylpentyl) to improve metabolic stability.
- Replace chlorine/fluorine : Test bromine or trifluoromethyl groups for steric/electronic effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
